molecular formula C12H16O5 B1585050 Isoamyl gallate CAS No. 2486-02-4

Isoamyl gallate

Cat. No.: B1585050
CAS No.: 2486-02-4
M. Wt: 240.25 g/mol
InChI Key: YBMTWYWCLVMFFD-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Isoamyl gallate is a benzene-based compound that exhibits antibiotic activity . It is primarily used to treat muscle tissue damage from overexertion or injury, as well as muscle inflammation caused by infection with bacteria that are resistant to other antibiotics .

Mode of Action

The antibiotic activity of this compound may be due to its ability to inhibit the transport of glucose across the bacterial cell membrane, thus preventing glycolysis within the bacterial cell . This disruption of a fundamental metabolic process can lead to the death of the bacteria, thereby treating the infection.

Biochemical Pathways

This compound’s action is linked to the leucine biosynthetic pathway and the Ehrlich degradation pathway . The leucine biosynthetic pathway is responsible for the synthesis of the amino acid leucine, which is essential for protein synthesis and other cellular functions. The Ehrlich degradation pathway, on the other hand, is involved in the breakdown of amino acids. This compound’s interaction with these pathways can lead to changes in cellular metabolism, affecting the production of certain proteins and other compounds .

Pharmacokinetics

It is known that this compound is soluble in water and alcohol, but insoluble in ether, chloroform, and benzene . This solubility profile may influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antibiotic activity. By inhibiting glucose transport and thus glycolysis in bacterial cells, this compound can cause bacterial death, helping to clear infections and reduce inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoamyl gallate can be synthesized through the esterification of gallic acid with isoamyl alcohol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, this compound is produced by esterifying gallic acid with isoamyl alcohol in the presence of an acid catalyst. The reaction mixture is heated and stirred to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the ester group to an alcohol.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Isoamyl gallate has several applications in scientific research:

Comparison with Similar Compounds

    Propyl gallate: Another ester of gallic acid, used as an antioxidant in food and cosmetics.

    Butyl gallate: Similar to isoamyl gallate but with a different alkyl group, also used as an antioxidant.

    Ethyl gallate: A smaller ester of gallic acid, with similar antioxidant properties.

Uniqueness: this compound is unique due to its specific alkyl group, which can influence its solubility, reactivity, and overall effectiveness as an antioxidant. Compared to other gallates, this compound may offer different solubility profiles and interaction potentials with various substrates, making it suitable for specific applications .

Properties

IUPAC Name

3-methylbutyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-7(2)3-4-17-12(16)8-5-9(13)11(15)10(14)6-8/h5-7,13-15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMTWYWCLVMFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179558
Record name Isopentyl gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2486-02-4
Record name Isoamyl gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2486-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoamyl gallate
Source ChemIDplus
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Record name Isopentyl gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopentyl gallate
Source European Chemicals Agency (ECHA)
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Record name ISOAMYL GALLATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the antibacterial properties of isoamyl gallate?

A: Research suggests that this compound demonstrates antibacterial activity against various Vibrio and Aeromonas species. [] Studies reveal its effectiveness against Vibrio vulnificus, V. mimicus, V. parahaemolyticus, and Aeromonas sobria. [] This antibacterial action is attributed to this compound being bactericidal at its minimum inhibitory concentration (MIC), unlike some other polyphenols like penta-O-galloyl-β-D-glucose (PGG). [] Interestingly, combining this compound with kanamycin significantly reduces the MIC of kanamycin against V. vulnificus and V. mimicus. []

Q2: How does the structure of this compound contribute to its antioxidant activity?

A: this compound's antioxidant activity is largely attributed to its phenolic hydroxyl groups, a characteristic shared with other potent antioxidants like propyl gallate and butylated hydroxyanisole (BHA). [, , ] These hydroxyl groups can donate hydrogen atoms to free radicals, effectively neutralizing them and interrupting the chain reaction of lipid oxidation. []

Q3: How does the pH of the environment affect the anti-botulinal activity of this compound?

A: Studies show that the anti-botulinal activity of this compound is influenced by the presence and pH of phosphate buffer. [] In a prereduced Thiotone-yeast extract-glucose (TYG) broth, adding phosphate buffer at pH 7.0 enhances the inhibitory effect of this compound on Clostridium botulinum. [] This suggests that the pH of the environment plays a crucial role in optimizing the compound's efficacy against this bacterium.

Q4: Can this compound be used to stabilize vitamins in food products?

A: Research suggests that this compound might be a suitable antioxidant for stabilizing vitamins in food products. [] Studies demonstrate that the degradation of vitamins, often accelerated by oxidized fatty acids and lipid peroxidation products, can be mitigated by incorporating antioxidants like this compound. []

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